An In-Depth Technical Guide to 4-Phenylazophenyl Isothiocyanate: Properties and Applications
An In-Depth Technical Guide to 4-Phenylazophenyl Isothiocyanate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenyl isothiocyanate (PBITC) is an aromatic isothiocyanate distinguished by its integrated azobenzene chromophore. This unique structural feature imparts a distinct color, making it a valuable tool for the covalent labeling and detection of proteins, peptides, and other amine-containing biomolecules. The isothiocyanate group (–N=C=S) serves as a reactive handle for forming stable thiourea linkages, while the phenylazo moiety provides a spectroscopic reporter for quantification. This guide offers a comprehensive overview of the chemical properties, reactivity, and practical applications of PBITC, designed to empower researchers in leveraging this versatile reagent for their scientific pursuits.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of PBITC is essential for its effective use in experimental design. These properties dictate its solubility, reactivity, and methods of detection.
Core Chemical Properties
The primary physical and chemical identifiers for PBITC are summarized below for quick reference.[1][][3]
| Property | Value | Source(s) |
| Chemical Name | 4-Phenylazophenyl isothiocyanate | [1] |
| Synonyms | p-Phenylazophenyl isothiocyanate, 4-Isothiocyanatoazobenzene, Azobenzene-4-isothiocyanate | [3] |
| CAS Number | 7612-96-6 | [1][3] |
| Molecular Formula | C₁₃H₉N₃S | [1] |
| Molecular Weight | 239.30 g/mol | [1] |
| Appearance | Solid | Vendor Data |
| Melting Point | 95 °C | [3] |
| Boiling Point | 402.4 °C at 760 mmHg | [3] |
| Density | 1.15 g/cm³ | [][3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone, chloroform); Insoluble in water. | General Knowledge |
Spectroscopic Profile
The spectroscopic signature of PBITC is fundamental to its application as a labeling agent.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The extended π-conjugated system of the azobenzene structure gives rise to strong absorption bands in the UV and visible regions. Aromatic isothiocyanates typically display a characteristic absorption band in the 300–320 nm range.[4] The azo group is responsible for the compound's color, allowing for colorimetric detection of labeled molecules.[5]
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of PBITC is the strong, sharp, and characteristic absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. This band is typically observed in the 2000–2200 cm⁻¹ region.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be dominated by signals in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the nine protons on the two phenyl rings.
-
¹³C NMR : The spectrum will show several signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (–N=C =S) at approximately 135 ppm.[6]
-
Chemical Reactivity and Mechanism
The utility of PBITC as a labeling reagent is rooted in the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by primary and secondary amines.
The primary reaction involves the nucleophilic addition of an unprotonated primary amine—such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue—to the isothiocyanate carbon.[7] This reaction proceeds efficiently under mild alkaline conditions (pH 8.0-9.5), which ensures that the amine nucleophile is in its deprotonated, more reactive state.[8][9] The result is the formation of a highly stable N,N'-disubstituted thiourea linkage, covalently attaching the chromophoric azobenzene moiety to the target molecule.
Caption: Reaction of PBITC with a primary amine.
Synthesis Overview
PBITC is typically synthesized from its corresponding primary amine, 4-aminoazobenzene. Common synthetic strategies for converting an aromatic amine to an isothiocyanate include:
-
Thiophosgene Method : Reaction of 4-aminoazobenzene with thiophosgene (CSCl₂) in the presence of a base. This is a high-yield method but requires careful handling due to the high toxicity of thiophosgene.[4]
-
Alternative Thiocarbonylating Agents : To avoid thiophosgene, reagents like phenyl chlorothionoformate can be used to convert the amine to the isothiocyanate, often in a one-pot or two-step process.[10][11]
-
Carbon Disulfide Method : The amine is first reacted with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt, which is then treated with a desulfurylating agent (e.g., a heavy metal salt or an activating agent) to yield the isothiocyanate.
Field-Proven Applications and Protocols
The primary application of PBITC is as a chromophoric labeling reagent for the covalent modification of proteins and peptides.
Protein Labeling for Detection and Quantification
PBITC is an excellent alternative to more common fluorescent labels when simple colorimetric or spectrophotometric detection is sufficient. Its reaction with primary amines on the protein surface (N-terminus and lysine side chains) allows for stable, covalent tagging.
Step-by-Step Protocol for Protein Labeling with PBITC
This protocol provides a robust, self-validating methodology for the conjugation of PBITC to a target protein. The causality behind each step is explained to ensure experimental success.
Pre-computation Rationale:
-
Buffer Choice: The reaction requires an alkaline pH to deprotonate primary amines, making them nucleophilic. Carbonate-bicarbonate or borate buffers are ideal as they lack primary amines that would otherwise compete with the protein for the label. Buffers like Tris or glycine are incompatible.
-
Reagent Preparation: PBITC is hydrophobic and requires an organic solvent like DMSO for solubilization. Fresh solutions are critical as the isothiocyanate group can hydrolyze in the presence of trace moisture.
-
Purification: Post-reaction, it is crucial to remove unreacted, free PBITC, as it would interfere with downstream spectrophotometric quantification of the labeled protein. Gel filtration is the standard and most effective method.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
PBITC (4-Phenylazophenyl isothiocyanate)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris, pH 8.0)
-
Gel Filtration Column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dialyze the protein solution against 2 L of Labeling Buffer at 4°C for at least 4 hours (or overnight) to remove any incompatible buffer components like Tris or azide.
-
After dialysis, determine the protein concentration using A₂₈₀. Adjust the concentration to 2-5 mg/mL with Labeling Buffer.
-
-
PBITC Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of PBITC in anhydrous DMSO.
-
Causality: PBITC is moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh minimizes hydrolysis of the reactive isothiocyanate group.
-
-
Labeling Reaction:
-
Calculate the required volume of PBITC stock solution. A 10- to 20-fold molar excess of PBITC over the protein is a good starting point.
-
Add the calculated volume of PBITC solution dropwise to the stirring protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
-
Causality: A molar excess drives the reaction to completion. Stirring ensures homogeneity. Light protection prevents potential photobleaching of the azobenzene chromophore.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Causality: The quenching buffer contains a high concentration of a primary amine that reacts with and consumes any remaining PBITC, stopping the labeling reaction.
-
-
Purification of Labeled Protein:
-
Apply the reaction mixture to a pre-equilibrated gel filtration column.
-
Elute with the desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume as a colored band, well-separated from the smaller, unreacted PBITC and byproducts.
-
Collect the colored fractions corresponding to the protein peak.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_max of the PBITC chromophore (approx. 320 nm).
-
Calculate the degree of labeling (DOL), i.e., the average number of PBITC molecules per protein molecule, using the Beer-Lambert law and appropriate extinction coefficients.
-
Caption: Experimental workflow for protein labeling.
Stability, Storage, and Safety
-
Stability and Storage : PBITC is a solid that is sensitive to moisture and light. It should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Solutions in organic solvents like DMSO should be prepared fresh and used immediately to prevent degradation.
-
Safety and Handling : Isothiocyanates are hazardous compounds. PBITC is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3] It is essential to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Phenylazophenyl isothiocyanate is a potent and versatile chemical tool for the chromophoric labeling of biomolecules. Its straightforward reactivity with primary amines to form stable thiourea bonds, combined with the built-in azobenzene reporter group, makes it a valuable reagent in protein chemistry, immunoassays, and other biochemical applications where colorimetric detection is advantageous. By understanding its chemical properties and adhering to robust experimental protocols, researchers can effectively integrate PBITC into their workflows to achieve reliable and reproducible results.
References
-
Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. FEBS letters, 63(1), 187–190. [Link]
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CP Lab Safety. (n.d.). 4-Phenylazophenyl isothiocyanate, min 98%, 1 gram. Retrieved January 31, 2026, from [Link]
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NIST. (n.d.). 2-(4-Methylphenylthio)phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction.... Retrieved January 31, 2026, from [Link]
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Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
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PubMed. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5489. [Link]
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Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved January 31, 2026, from [Link]
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Nguyen, D. P., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Angewandte Chemie International Edition, 55(34), 10074-10077. [Link]
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ResearchGate. (n.d.). Measured absorption spectra of four isotiocyanate compounds in.... Retrieved January 31, 2026, from [Link]
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Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Retrieved January 31, 2026, from [Link]
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ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
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NIST. (n.d.). 4-(Methylthio)phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
Velisek, J., Cejpek, K., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3506–3511. [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved January 31, 2026, from [Link]
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ACS Publications. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3506-3511. [Link]
-
Elmore, D. T., & Ogle, J. R. (1958). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed), 223. [Link]
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